7-Bromo-1-methoxyisoquinoline-3-carboxylic acid
Description
7-Bromo-1-methoxyisoquinoline-3-carboxylic acid (CID: 132398694) is a brominated isoquinoline derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.10 g/mol . Its structure features:
- A bromine atom at position 5.
- A methoxy group (-OCH₃) at position 1.
- A carboxylic acid (-COOH) substituent at position 3.
The compound’s SMILES notation (COC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br) and InChIKey (IDOFCDSQQOUDPN-UHFFFAOYSA-N) confirm its distinct substitution pattern . The methoxy and carboxylic acid groups contribute to its polarity, influencing solubility and reactivity in synthetic or biological applications.
Properties
IUPAC Name |
7-bromo-1-methoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10-8-5-7(12)3-2-6(8)4-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFCDSQQOUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172068-53-8 | |
| Record name | 7-bromo-1-methoxyisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid typically involves the bromination of 1-methoxyisoquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by using a carboxylating reagent such as carbon tetrachloride in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methoxyisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution, or sodium hydroxide in ethanol for hydroxyl substitution.
Major Products Formed
Oxidation: Formation of 7-bromo-1-hydroxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 1-methoxyisoquinoline-3-carboxylic acid.
Substitution: Formation of 7-amino-1-methoxyisoquinoline-3-carboxylic acid or 7-hydroxy-1-methoxyisoquinoline-3-carboxylic acid.
Scientific Research Applications
7-Bromo-1-methoxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methoxyisoquinoline-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and methoxy group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogs in the Isoquinoline Family
7-Bromo-3-isoquinolinecarboxylic Acid (CAS: 660830-63-7)
- Molecular Formula: C₁₀H₆BrNO₂
- Molecular Weight : 252.06 g/mol
- Substituents : Bromine (position 7) and carboxylic acid (position 3) .
- Key Differences: Lacks the methoxy group at position 1. Lower molecular weight (Δ = 30.04 g/mol) due to the absence of -OCH₃.
1-Methoxyisoquinoline Derivatives
Compounds like (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide () share the methoxy-substituted isoquinoline core but differ in functional groups (e.g., carboxamide vs. carboxylic acid). These modifications alter hydrogen-bonding capacity and biological target interactions .
Functional Analogs with Heterocyclic Cores
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
- Molecular Formula: C₁₀H₈ClNO₂
- Molecular Weight : 225.63 g/mol
- Substituents : Chlorine (position 7), methyl (position 3), and carboxylic acid (position 2) .
- Key Differences: Indole core (benzopyrrole) vs. isoquinoline (benzopyridine), altering aromaticity and electronic properties. Chlorine and methyl groups may confer distinct steric and electronic effects compared to bromine and methoxy.
Impact of Substituents on Physicochemical Properties
| Property | 7-Bromo-1-methoxyisoquinoline-3-carboxylic Acid | 7-Bromo-3-isoquinolinecarboxylic Acid | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 282.10 g/mol | 252.06 g/mol | 225.63 g/mol |
| Polar Groups | -OCH₃, -COOH | -COOH | -COOH, -CH₃ |
| Halogen | Br (electronegative, bulky) | Br | Cl (smaller, less polarizable) |
| Core Structure | Isoquinoline (planar, π-rich) | Isoquinoline | Indole (pyrrole-fused) |
- Carboxylic Acid Position: Position 3 (isoquinoline) vs. 2 (indole) affects hydrogen-bonding patterns and metal coordination .
Biological Activity
7-Bromo-1-methoxyisoquinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a methoxy group, a bromine atom, and a carboxylic acid functionality, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrNO₃ |
| SMILES | COC1=C2C=C(C=CC2=CC(=N1)C(=O)O)Br |
| InChI | InChI=1S/C11H8BrNO3/c1-16-10-8-5-7(12)3-2-6(8)4-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
Synthesis
The synthesis of this compound has been explored in various studies. A notable method involves multi-step reactions starting from readily available isoquinoline derivatives. The process typically includes bromination, methoxylation, and carboxylation steps.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related isoquinoline derivatives. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including M-HeLa and HuTu 80. The selectivity index (SI), which measures the selectivity of a compound towards cancer cells compared to normal cells, is crucial for assessing potential therapeutic applications.
Table 1: Cytotoxicity Data
| Compound | IC50 (µM) M-HeLa | IC50 (µM) HuTu 80 | IC50 (µM) Chang Liver | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
Note: Specific IC50 values for this compound were not found in the literature; further research is needed to establish these values.
Antimicrobial Activity
In addition to anticancer properties, isoquinoline derivatives have shown antimicrobial activity. For example, related compounds have been tested against Mycobacterium tuberculosis, revealing moderate to good antibacterial activity with MIC values below 15.625 µg/mL for several derivatives.
Table 2: Antimicrobial Activity
| Compound | MIC (µg/mL) against M. tuberculosis |
|---|---|
| 7-Bromo derivative | TBD |
| Other related compounds | < 15.625 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Antimicrobial Mechanisms : Potential interference with bacterial cell wall synthesis or metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
